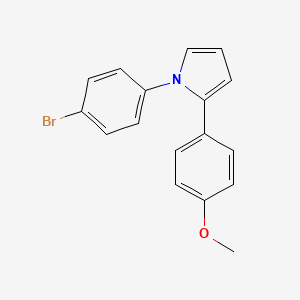
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole may also interact with other cellular targets such as microtubules and actin filaments. In addition, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to induce apoptosis and inhibit cell division. In immune cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to inhibit the production of pro-inflammatory cytokines. In neuronal cells, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole in lab experiments is its relatively simple synthesis method and high yield. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is its limited solubility in aqueous solutions, which may require the use of organic solvents. In addition, the mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole. One direction is to further investigate the mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole and its interaction with cellular targets. Another direction is to explore the potential therapeutic applications of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole in other fields such as infectious diseases and cardiovascular disorders. Furthermore, the development of novel derivatives of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole with improved solubility and potency may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole involves the reaction of 4-bromobenzaldehyde and 4-methoxyacetophenone with pyrrole in the presence of a base such as sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization. The yield of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole is typically around 50-60%, and the compound can be obtained in a white crystalline form.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has shown promising results as an inhibitor of tubulin polymerization, which is essential for cell division. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In inflammation research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurological disorders research, 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole has also been shown to improve cognitive function in animal models of traumatic brain injury.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-16-10-4-13(5-11-16)17-3-2-12-19(17)15-8-6-14(18)7-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKZZOKRHAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

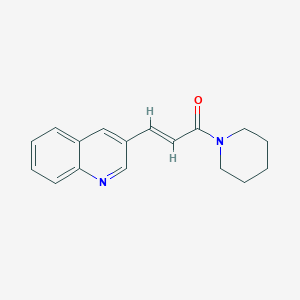
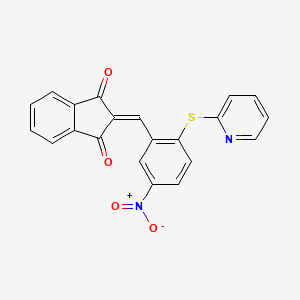
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

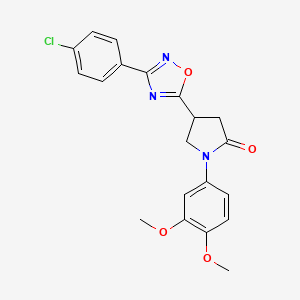
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)
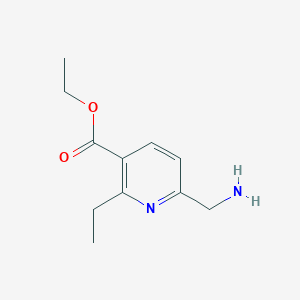
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)
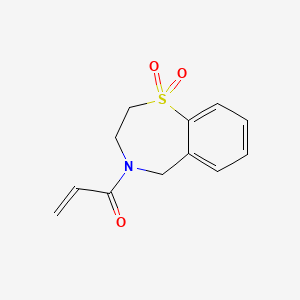
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)